Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate
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Overview
Description
Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a pyrimidine ring substituted with a methyl ester group at the 5-position and a 2-chlorophenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 2-(2-chlorophenyl)-3-cyanoacrylate. This intermediate is then cyclized with guanidine to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic route to ensure high yield and purity, possibly incorporating continuous flow techniques and automated systems for efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Ester Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are typically employed.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Ester Hydrolysis: 2-(2-chlorophenyl)pyrimidine-5-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor Binding: It may bind to certain receptors, modulating their activity.
Signal Transduction Pathways: The compound could influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Similar structure but with a trifluoromethyl group instead of a chlorophenyl group.
Ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate: Features different substituents on the pyrimidine ring.
2-Substituted Thiazolo[3,2-a]pyrimidine Derivatives: Contains a thiazole ring fused to the pyrimidine ring, offering different biological activities.
Properties
Molecular Formula |
C12H9ClN2O2 |
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Molecular Weight |
248.66 g/mol |
IUPAC Name |
methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-12(16)8-6-14-11(15-7-8)9-4-2-3-5-10(9)13/h2-7H,1H3 |
InChI Key |
XISYENBYKXDKPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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